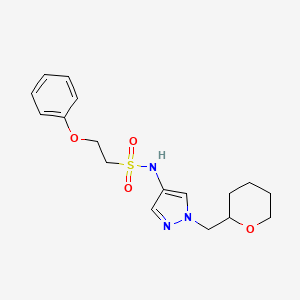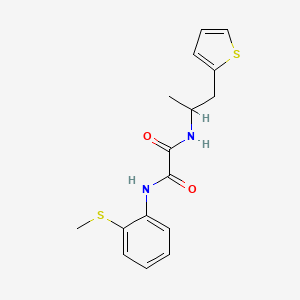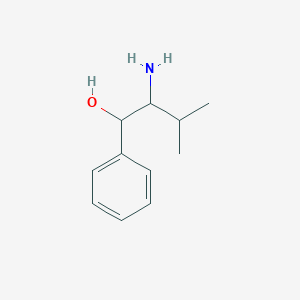
2-Amino-3-methyl-1-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-methyl-1-phenylbutan-1-ol” is a compound with the molecular formula C11H17NO . It is a chiral compound . This compound has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-methyl-1-phenylbutan-1-ol” can be represented by the SMILES stringCC(C)C(N)CO . The InChI representation is 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methyl-1-phenylbutan-1-ol” include a boiling point of 75-77 °C/8 mmHg (lit.) and a density of 0.936 g/mL at 25 °C (lit.) . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
2-Amino-3-methyl-1-phenylbutan-1-ol, being a member of the fragrance structural group Aryl Alkyl Alcohols, is primarily used as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlights its categorization under secondary alcohols with a structure featuring an alcohol group attached to an aryl group. This review includes extensive summaries of toxicology and dermatology papers related to this compound, emphasizing its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).
Biofuel Production
The compound has been implicated in biofuel production, particularly in the context of isobutanol (2-methylpropan-1-ol) synthesis. A study on the anaerobic production of isobutanol in Escherichia coli used engineered enzymes, including ketol-acid reductoisomerase and alcohol dehydrogenase, for efficient biofuel generation. This study showcases the compound's relevance in creating more sustainable energy sources and enhancing biofuel production's economic viability (Bastian et al., 2011).
Chemical Synthesis and Analysis
In the field of chemical synthesis, 2-Amino-3-methyl-1-phenylbutan-1-ol has been used in the preparation of various chemical compounds. Studies highlight its involvement in the synthesis of tetrazole-containing derivatives, showcasing its utility in creating complex molecular structures (Putis et al., 2008). Additionally, its derivatives have been used in the synthesis and characterization of metal complexes, further emphasizing its significance in advanced chemical synthesis processes (Ejidike & Ajibade, 2015).
Biotechnological Applications
The compound's biotechnological applications are also noteworthy, particularly in the synthesis of biofuel isomers like pentanol. Through metabolic engineering, microorganisms have been developed to produce pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, highlighting the compound's potential in this field (Cann & Liao, 2009).
Safety and Hazards
The compound “2-Amino-3-methyl-1-phenylbutan-1-ol” is classified under GHS07 for safety and hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/eye protection/face protection) .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-1-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXYPOLXZLWCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





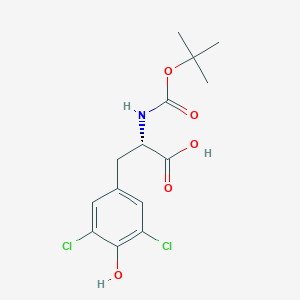
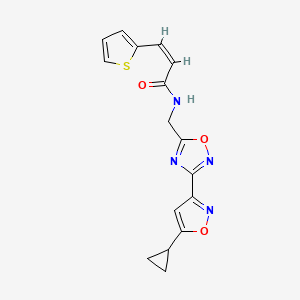
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)
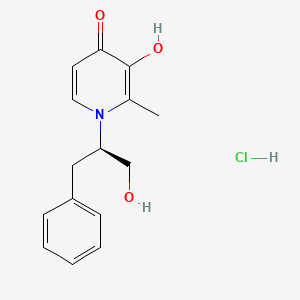

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)
